2,3,6,7,10,11-六羟基三联苯水合物

描述

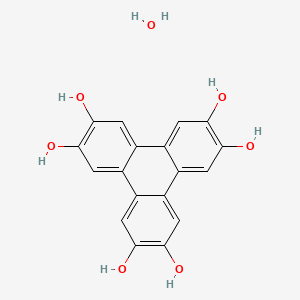

2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) is an organic compound consisting of a polycyclic aromatic hydrocarbon core—triphenylene—with six hydroxy group substituents attached to the rings . These compounds have found use as a component of two-dimensional polymers . The first covalent organic framework used this chemical as a monomer building block . It can be used for self-assembling metal–organic frameworks .

Synthesis Analysis

2,3,6,7,10,11-Hexahydroxytriphenylene can be obtained via anodic treatment of catechol ketals and subsequent acidic hydrolysis . The electrolysis is conducted in propylene carbonate circumventing toxic and expensive acetonitrile . The protocol is simple to perform and superior to other chemical or electrochemical methods . The key of the method is based on the low solubility of the anodically trimerized product .Molecular Structure Analysis

Hexahydroxytriphenylene is a set of organic compounds consisting of a polycyclic aromatic hydrocarbon core—triphenylene—with six hydroxy group substituents attached to the rings . Electron diffraction combined with molecular simulations show that these compounds crystallize in the β-cristobalite structure, containing a new type of trinuclear inorganic building unit for MOFs and radical anions .Chemical Reactions Analysis

The synthesis of 2,3,6,7,10,11-Hexahydroxytriphenylene involves the reaction of catechol with iron(III) chloride hexahydrate under ultrasonic conditions for 24 hours . After the reaction is complete, the mixture is washed with dilute hydrochloric acid and water, and the product is extracted with heated cyclopentanone .Physical and Chemical Properties Analysis

2,3,6,7,10,11-Hexahydroxytriphenylene is a solid at 20°C . It should be stored under inert gas as it is air sensitive . Its molecular formula is C18H12O6 and its molecular weight is 324.29 . The appearance of the compound ranges from light gray to brown to black powder to crystal .科学研究应用

中间相行为和结构分析

- 晶体结构和中间相:对各种氧代取代三联苯中间相原,包括 2,3,6,7,10,11-六羟基三联苯,的晶体结构的研究提供了对其中间相行为的见解。这些中间相原的晶体结构与圆盘柱状行为的预期结构的差异增强了对导致此类系统中中间相行为的结构力学的理解 (Andresen 等,2000)。

合成和材料制备

- 电有机合成:已经通过邻苯二酚缩酮的阳极处理和随后的酸水解开发了一种合成高质量和纯度 2,3,6,7,10,11-六羟基三联苯的有效方法。该方案优于其他方法,并突出了大规模制备该化合物的潜力 (Regenbrecht & Waldvogel, 2012)。

结构和表面相互作用

- Hirshfeld 分析和 π-堆叠:使用 Hirshfeld 表面对 2,3,6,7,10,11-六羟基三联苯溶剂化物(包括甲醇溶剂化物)的结构分析在比较 π-堆叠效应方面是有效的。这项研究提供了对这些化合物的分子相互作用和结构动力学的见解 (Karmakar 等,2013)。

在超分子化学和骨架中的应用

- 共价有机骨架:2,3,6,7,10,11-六羟基三联苯在合成结晶微孔和介孔 2D 共价有机骨架 (COF) 中的使用已显示出巨大的潜力。这些材料以高热稳定性、低密度和高孔隙率为特征,说明了该化合物在先进材料科学中的效用 (Côté 等,2007)。

电学和光学性质

- 金属有机骨架中的电子电导率:对含有 2,3,6,7,10,11-六羟基三联苯的金属有机骨架 (MOF) 的研究导致了具有高电导率的材料的开发。该性质对于电子和光子学中的应用至关重要 (Sheberla 等,2014)。

生物医学研究

- 癌细胞系中的细胞活力:已经评估了合成的 2,3,6,7,10,11-六羟基三联苯对各种人类癌细胞系的细胞毒性作用,揭示了其在癌症研究和治疗中的潜力 (Naidek 等,2016)。

作用机制

Target of Action

The primary target of 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is the formation of Metal-Organic Frameworks (MOFs) . MOFs are a class of materials that consist of metal ions and organic ligands, which form through coordination interactions .

Mode of Action

The compound interacts with its targets by acting as a ligand in the formation of MOFs . The hydroxyl groups on the compound can coordinate with metal ions to form a stable framework .

Biochemical Pathways

The compound affects the pathway of MOF formation. The resulting MOFs have a high porosity, large surface area, adjustable pore structure, and excellent structural stability . These properties make MOFs widely applicable in the field of chemical energy storage .

Pharmacokinetics

Its solubility in tetrahydrofuran is very slight , which may affect its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the formation of MOFs. These MOFs can be used in various applications, including chemical energy storage .

Action Environment

Environmental factors such as temperature and the presence of other chemicals can influence the action, efficacy, and stability of 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate. For instance, the compound is stored under an inert atmosphere at room temperature . The presence of metal ions is also crucial for the formation of MOFs .

安全和危害

2,3,6,7,10,11-Hexahydroxytriphenylene is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection . If it comes in contact with skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .

未来方向

2,3,6,7,10,11-Hexahydroxytriphenylene has found use as a component of two-dimensional polymers . The first covalent organic framework used this chemical as a monomer building block . It can be used for self-assembling metal–organic frameworks . These properties suggest that it has potential for further applications in the field of materials science.

生化分析

Biochemical Properties

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is used in the preparation of Metal-Organic Frameworks (MOFs) . MOFs are materials formed by the coordination of metal ions and organic ligands. Compared to traditional inorganic porous materials, MOFs have higher porosity, larger specific surface area, adjustable pore structure, and excellent structural stability .

Cellular Effects

It has been synthesized and characterized for its cytotoxicity in human cancer cell lines .

Molecular Mechanism

It is known to have a high oxidative state, particularly its tri-quinone mono-radical species . This species is stable and forms after several months of storage .

Temporal Effects in Laboratory Settings

It is known to be stable and forms a tri-quinone mono-radical species after several months of storage .

属性

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6.H2O/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6,19-24H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFZCJGLIHVKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B3159996.png)

![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)

![Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate](/img/structure/B3160017.png)

![11-oxo-4,6a,11,13-tetrahydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-4-yl acetate](/img/structure/B3160103.png)